3,5-Dinitrobenzoic acid;2,5,5-trimethylhepta-3,6-dien-2-ol
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Overview
Description
3,5-Dinitrobenzoic acid: and 2,5,5-trimethylhepta-3,6-dien-2-ol are two distinct organic compounds with unique properties and applications. 3,5-Dinitrobenzoic acid is an aromatic compound known for its use as a corrosion inhibitor and in the identification of alcohol components in esters .
Preparation Methods
3,5-Dinitrobenzoic acid: is synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% .
2,5,5-trimethylhepta-3,6-dien-2-ol:
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters, commonly used in the identification of alcohols.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common reagents for these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts.
2,5,5-trimethylhepta-3,6-dien-2-ol: participates in reactions typical of alcohols and alkenes, such as:
Oxidation: Conversion to ketones or aldehydes.
Hydration: Addition of water to form alcohols.
Hydrogenation: Addition of hydrogen to reduce double bonds.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Chemistry: Identification of alcohol components in esters.
Biology: Fluorometric analysis of creatinine.
Industry: Corrosion inhibition and photography.
2,5,5-trimethylhepta-3,6-dien-2-ol: is primarily used in:
Fragrance Industry: As a component in perfumes and fragrances.
Mechanism of Action
3,5-Dinitrobenzoic acid: . The molecular targets include alcohols and amines, forming derivatives that are easily identifiable.
2,5,5-trimethylhepta-3,6-dien-2-ol: acts as a fragrance compound by interacting with olfactory receptors, providing a pleasant scent.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: can be compared to:
4-Nitrobenzoic acid: Used similarly in the identification of organic substances but with lower melting points.
3-Nitrobenzoic acid: Another nitrated benzoic acid with different acidity levels.
2,5,5-trimethylhepta-3,6-dien-2-ol: is similar to:
Linalool: Another terpene alcohol used in fragrances.
Geraniol: A terpene alcohol with a rose-like scent used in perfumes.
These comparisons highlight the unique properties and applications of 3,5-Dinitrobenzoic acid and 2,5,5-trimethylhepta-3,6-dien-2-ol in their respective fields.
Properties
CAS No. |
63426-33-5 |
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Molecular Formula |
C17H22N2O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;2,5,5-trimethylhepta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O.C7H4N2O6/c1-6-9(2,3)7-8-10(4,5)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h6-8,11H,1H2,2-5H3;1-3H,(H,10,11) |
InChI Key |
CYOXWXFNKRSPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C=CC(C)(C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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